(E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, more commonly referred to as ML336, is a novel synthetic compound identified as a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV) replication. [, ] It belongs to the class of 2-amidinophenylbenzamides and plays a crucial role in antiviral research, specifically targeting alphaviruses. [, ]
(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide, also known as ML336, is a compound that has garnered attention for its potential as an antiviral agent. This molecule belongs to the class of 2-amidinophenylbenzamides and is characterized by the presence of a nitro group and a piperazine moiety, which contribute to its biological activity. The compound has been studied primarily for its effectiveness against viral infections, particularly in inhibiting the replication of certain viruses.
The development of ML336 was reported in various scientific publications, with significant contributions from researchers studying its pharmacological properties and mechanism of action. The compound is classified under the category of quinazolinone derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties .
The synthesis of (E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide involves several key steps:
The molecular structure of (E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide can be represented as follows:
The compound's stereochemistry is significant, particularly the (E) configuration around the imine bond, which influences its interaction with biological targets .
(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide undergoes various chemical reactions that are relevant to its biological function:
The mechanism of action of (E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide primarily involves:
Data from studies indicate that ML336 exhibits potent activity against various viruses, demonstrating an effective half-maximal effective concentration (EC50) in the low micromolar range .
The physical and chemical properties of (E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide include:
These properties are essential for determining the appropriate formulation for therapeutic use .
(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide has several scientific applications:
ML336, systematically named (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, belongs to the 2-amidinophenylbenzamide class of small molecules. Its structure integrates three pharmacologically significant moieties:
The molecule's E-isomer configuration stabilizes the amidine functionality, optimizing target engagement. Its molecular formula is C₁₉H₂₁N₅O₃ (MW: 367.41 g/mol), with a calculated partition coefficient (cLogP) of 2.8 and topological polar surface area (tPSA) of 94.5 Ų—properties supporting moderate blood-brain barrier permeability [3] [5] [6]. Key structural features are enumerated below:
Component | Role in Bioactivity |
---|---|
5-Nitrobenzamide | Enhances electron affinity and binding to viral nsP2 protease |
N-Phenyl group | Facilitates hydrophobic interactions within the target binding pocket |
Amidino-piperazine moiety | Forms hydrogen bonds with catalytic residues; critical for nanomolar potency |
E-Configuration | Prevents steric hindrance and optimizes orientation relative to the target |
The CAS Registry Number (1613465-33-0) and InChIKey (DCAMTBFFNOHDAW-DYTRJAOYSA-N) provide unique identifiers for database tracking [2] [4] [6].
ML336 emerged from a high-throughput screening (HTS) campaign within the NIH Molecular Libraries Program. The initial screen of 348,140 compounds identified a quinazolinone hit (compound 1) with moderate anti-VEEV activity (EC₅₀ = 0.8 μM) but limited viral titer reduction (63-fold at 5 μM) [3] [5]. Scaffold optimization revealed an unexpected rearrangement converting quinazolinones to 2-amidinophenylbenzamides. This yielded compound 45 (later designated ML336), which exhibited:
Mechanistic studies confirmed ML336 targets the viral nonstructural protein 2 (nsP2), inhibiting RNA-dependent RNA polymerase activity—a distinction from host-directed antivirals like BIOder [1] [3] [5]. In vivo validation showed significant protection in VEEV-infected mice at 5 mg/kg/day, with detectable brain exposure confirming CNS bioavailability [1] [5].
Stage | Finding | Significance |
---|---|---|
Primary HTS (2012) | Quinazolinone hit (EC₅₀ = 0.8 μM) | Validated scaffold for optimization |
Scaffold rearrangement | Synthesis of amidinophenylbenzamides | Unlocked nanomolar potency against VEEV |
Probe characterization | EC₅₀ = 20–41 nM; >7.2-log titer reduction | Achieved NIH Molecular Libraries Probe criteria |
In vivo efficacy | Survival benefit in mice at 5 mg/kg/day | Demonstrated therapeutic potential for encephalitic viruses |
VEEV, an alphavirus classified as a CDC/NIAID Category B bioterrorism agent, presents unique challenges:
ML336’s significance lies in its virus-specific mechanism (nsP2 inhibition) and ability to penetrate the CNS—critical for treating encephalitic alphaviruses. Lipid-coated mesoporous silica nanoparticles (LC-MSNs) have since been engineered to deliver ML336, enhancing solubility and in vivo performance. These formulations reduce brain viral titers in mice by >90% compared to PBS controls [9], positioning ML336 as a leading candidate for counter-bioterrorism and public health applications.
Table 3: VEEV-Specific Challenges Addressed by ML336
Challenge | ML336 Solution |
---|---|
CNS access required for treatment | Moderate BBB permeability (brain exposure detected in mice) |
Viral mutation resistance | Targets conserved nsP2 protease domain |
Lack of strain-specific inhibitors | Active against TC-83, V3526, and wild-type Trinidad donkey strains |
Formulation instability | LC-MSNs enable sustained release (6.6 μg/mg over 24 hrs) and endosomal escape |
Compound Synonyms Table
Chemical Name | Identifier |
---|---|
(E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | IUPAC Name |
ML336; ML-336; ML 336 | Common Abbreviations |
1613465-33-0 | CAS Registry No. |
CID 71301451 | PubChem CID |
SID 144087340 | PubChem SID |
MFCD28160682 | MDL Number |
DCAMTBFFNOHDAW-DYTRJAOYSA-N | InChIKey |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: